4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-one
Description
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-one (CAS: 2246887-09-0) is a boronate ester-functionalized indanone derivative. Its structure comprises a 2,3-dihydro-1H-inden-1-one (dihydroindenone) core with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) substituent at the 4-position. This compound is pivotal in Suzuki-Miyaura cross-coupling reactions due to the boron group’s ability to facilitate carbon-carbon bond formation under palladium catalysis . The tetramethyl groups on the dioxaborolane ring enhance stability, making it less prone to hydrolysis compared to unsubstituted boronic acids . It is widely used in pharmaceutical and materials science research, particularly in synthesizing complex organic molecules and optoelectronic materials .
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BO3/c1-14(2)15(3,4)19-16(18-14)12-7-5-6-11-10(12)8-9-13(11)17/h5-7H,8-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRLQBIQUOHVBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3CCC(=O)C3=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101144424 | |
| Record name | 2,3-Dihydro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101144424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221239-08-2 | |
| Record name | 2,3-Dihydro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-inden-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221239-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101144424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Similar compounds are known to be involved in borylation reactions.
Mode of Action
The compound is used in borylation reactions, particularly at the benzylic C-H bond of alkylbenzenes. This reaction occurs in the presence of a palladium catalyst to form pinacol benzyl boronate. It can also participate in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts.
Biochemical Pathways
The compound is involved in the borylation and hydroboration reactions, which are key steps in various synthetic pathways. The resulting products, such as pinacol benzyl boronate, can be further used in other reactions.
Pharmacokinetics
Similar compounds are generally well absorbed and distributed in the body, metabolized by various enzymes, and excreted through the kidneys.
Biological Activity
The compound 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-one is a boron-containing organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity through various studies and findings.
- Molecular Formula : C16H22BNO4
- Molecular Weight : 298.17 g/mol
- CAS Number : 1048970-17-7
The biological activity of this compound may be attributed to its ability to interact with biological targets through boron coordination. Boron compounds have been noted for their roles in:
- Antitumor activity
- Antiviral effects
- Modulation of enzyme activities
Biological Activity Studies
Recent studies have indicated that compounds similar to this compound exhibit significant biological activities:
Antitumor Activity
A study involving related boron compounds demonstrated promising results against various cancer cell lines. The IC50 values were measured to assess efficacy:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HeLa | 2.13 |
| Compound B | A549 | 8.03 |
These findings suggest that the compound may possess similar antitumor properties due to structural similarities.
Antiviral Activity
Research has shown that boron-containing compounds can inhibit viral replication. A study demonstrated that certain derivatives of dioxaborolane structures exhibited antiviral properties by interfering with viral RNA synthesis.
Enzyme Inhibition
The compound's structure suggests potential inhibition of key enzymes involved in cancer metabolism and viral replication. For instance:
- Carbonic Anhydrase Inhibition : Compounds with similar structures have been shown to inhibit this enzyme, which plays a crucial role in tumor growth and metastasis.
Case Studies
-
Case Study on Antitumor Effects :
- Researchers synthesized a series of dioxaborolane derivatives and evaluated their cytotoxicity against cancer cell lines such as HeLa and A549.
- The results indicated that modifications in the dioxaborolane structure significantly impacted the antitumor efficacy.
-
Case Study on Enzyme Interaction :
- A molecular docking study was conducted to predict the interaction between the compound and carbonic anhydrase.
- The binding energy calculations suggested a strong affinity for the target enzyme, indicating potential as an inhibitor.
Comparison with Similar Compounds
Positional Isomers
- 2-(2,3-Dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1252793-57-9):
- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one (CAS: N/A, Mol. Formula: C₁₄H₁₈BNO₃): Replaces the ketone group with an indolin-2-one moiety.
Functional Group Variations
- 2-(6-Chloro-2,3-dihydro-1H-inden-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: N/A):
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS: 171364-82-2): Replaces the indanone core with a benzonitrile group. The nitrile’s electron-withdrawing nature enhances oxidative stability but reduces nucleophilicity .
Physicochemical Properties
- Thermal Stability : Phthalimide derivatives (e.g., 3b, 3d) exhibit higher melting points (102–173°C) due to strong intermolecular interactions, whereas the target compound’s ketone group may reduce crystallinity .
- Solubility: The benzoic acid derivative (CAS: 904310-72-1) shows higher polarity and aqueous solubility compared to the hydrophobic indanone-based target compound .
Suzuki-Miyaura Coupling
Optoelectronic Materials
- Analogues like 9,9-dimethyl-10-(4-boronatophenyl)-9,10-dihydroacridine () are used in OLEDs due to extended conjugation. The target compound’s indanone core may limit conjugation length, reducing its utility in light-emitting applications compared to acridine derivatives .
Q & A
Q. What are the standard synthetic routes for preparing 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-one?
The compound is typically synthesized via Miyaura borylation , where a halogenated indenone precursor undergoes palladium-catalyzed coupling with bis(pinacolato)diboron (B₂pin₂). Key parameters include:
Q. Which spectroscopic techniques are critical for characterizing this boronic ester?
- ¹H/¹³C NMR : Confirm the presence of the indenone backbone (e.g., carbonyl resonance at ~200 ppm in ¹³C NMR) and pinacol boronate signals (quartet for boron-bound oxygen at δ 1.0–1.3 ppm in ¹H NMR) .
- ¹¹B NMR : A singlet near δ 30 ppm confirms the tetracoordinated boron .
- Mass Spectrometry (HRMS) : Molecular ion peaks matching the exact mass (e.g., [M+H]⁺ for C₁₆H₂₁BO₃: calculated 288.16 g/mol) .
- X-ray Crystallography : Resolve stereochemistry and bond lengths, as demonstrated for analogous indenone derivatives .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : –20°C in airtight containers under argon to prevent hydrolysis .
- Handling : Use gloveboxes or Schlenk techniques to minimize moisture/oxygen exposure. Decomposition can be monitored via TLC or ¹H NMR .
Advanced Research Questions
Q. What strategies optimize Suzuki-Miyaura cross-coupling reactions using this boronic ester?
- Catalyst Screening : Pd(OAc)₂ with SPhos or XPhos ligands enhances reactivity for sterically hindered aryl halides .
- Solvent/Base Pairs : Use DME/H₂O (3:1) with K₂CO₃ for aqueous compatibility, or toluene/EtOH with NaOtBu for anhydrous conditions .
- Temperature Control : Microwave-assisted synthesis (100–120°C, 1–2 hours) improves yields for electron-deficient partners .
Table 1 : Representative Reaction Conditions
| Aryl Halide | Catalyst System | Yield (%) | Reference |
|---|---|---|---|
| 4-Bromoacetophenone | Pd(dppf)Cl₂, K₂CO₃ | 85 | |
| 2-Iodonaphthalene | Pd(PPh₃)₄, NaOtBu | 78 |
Q. How can this compound be applied in synthesizing polycyclic aromatic hydrocarbons (PAHs) or pharmaceuticals?
Q. How should researchers resolve contradictions in reported reaction yields or spectroscopic data?
- Reproducibility Checks : Validate catalyst activity (e.g., via ICP-MS for Pd content) and reagent purity (>95% by GC/HPLC) .
- Side Reaction Analysis : Monitor protodeboronation or homocoupling by LC-MS. Additives like LiCl may suppress side pathways .
- Computational Modeling : DFT studies (e.g., Gaussian 09) can predict steric/electronic effects influencing coupling efficiency .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
